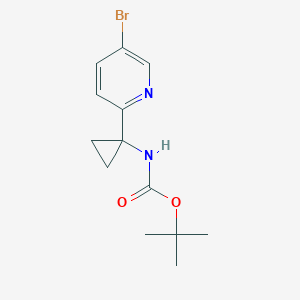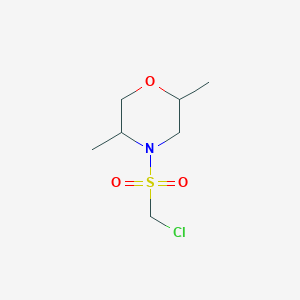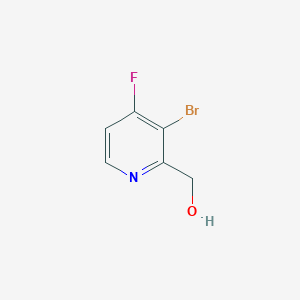
2-(6-Chloropyridin-2-yloxy)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine is an organic compound that features a chlorinated pyridine ring linked to an ethanamine group via an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine typically involves the reaction of 6-chloropyridine-2-ol with ethylene oxide in the presence of a base to form the ether linkage. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are critical factors in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation reactions: It can react with aldehydes and ketones to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution reactions: Products include various substituted pyridines.
Oxidation: Products include pyridine N-oxides.
Reduction: Products include primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(3-chloropyridin-2-yl)oxy]ethan-1-amine: Similar structure but with the chlorine atom at a different position on the pyridine ring.
2-amino-6-chloropyridine: Lacks the ethanamine group but shares the chlorinated pyridine core.
6-chloro-2-pyridinamine: Similar core structure but different functional groups.
Uniqueness
2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine is unique due to its specific ether linkage and the position of the chlorine atom on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C7H9ClN2O |
|---|---|
Molekulargewicht |
172.61 g/mol |
IUPAC-Name |
2-(6-chloropyridin-2-yl)oxyethanamine |
InChI |
InChI=1S/C7H9ClN2O/c8-6-2-1-3-7(10-6)11-5-4-9/h1-3H,4-5,9H2 |
InChI-Schlüssel |
PJPZUGZYLHGLEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)Cl)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,2H,3H,4H-benzo[h]quinoline hydrochloride](/img/structure/B13484014.png)



![tert-butyl N-[1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13484039.png)





amino}acetate](/img/structure/B13484070.png)



